molecular formula C6H10N2O5 B14547618 6-(Nitroamino)-6-oxohexanoic acid CAS No. 61738-41-8

6-(Nitroamino)-6-oxohexanoic acid

Cat. No.: B14547618
CAS No.: 61738-41-8
M. Wt: 190.15 g/mol
InChI Key: WMZBMKHSLKKIFZ-UHFFFAOYSA-N
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Description

6-(Nitroamino)-6-oxohexanoic acid is an organic compound that features both nitro and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Nitroamino)-6-oxohexanoic acid can be achieved through several methods. One common approach involves the nitration of hexanoic acid derivatives. This process typically requires the use of nitric acid and sulfuric acid to introduce the nitro group into the hexanoic acid structure . Another method involves the oxidation of primary amines, where the amino group is converted into a nitro group under specific conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Nitroamino)-6-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 6-amino-6-oxohexanoic acid.

    Substitution: Formation of substituted hexanoic acid derivatives.

Comparison with Similar Compounds

6-(Nitroamino)-6-oxohexanoic acid can be compared with other nitro compounds, such as nitrobenzene and nitromethane . Unlike these simpler nitro compounds, this compound contains both nitro and amino groups, making it more versatile in chemical reactions and applications. Similar compounds include:

Properties

CAS No.

61738-41-8

Molecular Formula

C6H10N2O5

Molecular Weight

190.15 g/mol

IUPAC Name

6-nitramido-6-oxohexanoic acid

InChI

InChI=1S/C6H10N2O5/c9-5(7-8(12)13)3-1-2-4-6(10)11/h1-4H2,(H,7,9)(H,10,11)

InChI Key

WMZBMKHSLKKIFZ-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(=O)N[N+](=O)[O-]

Origin of Product

United States

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